N1,N1,6-Trimethylbenzene-1,2-diamine
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Overview
Description
N1,N1,6-Trimethylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and three methyl groups are attached to the nitrogen atoms and the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,6-Trimethylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 1,2-diaminobenzene with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,2-diaminobenzene in a suitable solvent like ethanol or methanol.
- Add a base such as sodium hydroxide or potassium carbonate to the solution.
- Slowly add the methylating agent while maintaining the reaction temperature between 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1,N1,6-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon); reactions are usually performed in alcohol or aqueous media.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine form from nitro derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N1,N1,6-Trimethylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which N1,N1,6-Trimethylbenzene-1,2-diamine exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The specific pathways involved can vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1,N1,2-Trimethylbenzene-1,4-diamine: Similar structure but with different substitution pattern on the benzene ring.
N1,N1-Dimethylbenzene-1,2-diamine: Lacks one methyl group compared to N1,N1,6-Trimethylbenzene-1,2-diamine.
N,N,N’-Trimethylethylenediamine: Contains an ethylene backbone instead of a benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its structure allows for selective interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
183251-81-2 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.225 |
IUPAC Name |
2-N,2-N,3-trimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-5-4-6-8(10)9(7)11(2)3/h4-6H,10H2,1-3H3 |
InChI Key |
RGTPGHAREIWEFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)N(C)C |
Synonyms |
1,2-Benzenediamine,N2,N2,3-trimethyl-(9CI) |
Origin of Product |
United States |
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